Bromo-PEG1-Acid
Overview
Description
Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Bromo-PEG1-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bromo-PEG1-Acid is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG1-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG1-Acid has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Recovery from Waste Streams
Bromo-PEG1-Acid has been studied for its recovery from waste aqueous solutions using membrane crystallization. This process involves crystallizing the compound under specific conditions, and its application is significant in the recovery of pharmaceutical compounds from waste streams (Martínez et al., 2014).
Synthesis and Applications
Liquid-Phase Synthesis
Bromo-PEG1-Acid has been used in the efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives. This synthesis method offers good yields and high purity, making it significant in pharmaceutical and chemical manufacturing processes (Huang et al., 2007).
Pharmaceutical Applications
In pharmaceutical research, Bromo-PEG1-Acid derivatives like poly(ethylene glycol) (PEG) have been utilized for conjugation with therapeutic proteins. This process, known as PEGylation, extends the biological half-life of these proteins, which is crucial for their effectiveness in medical treatments (Roberts et al., 2002).
Future Directions
Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.
properties
IUPAC Name |
3-(2-bromoethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBYHCQUFPLTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG1-Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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